Epervudine
Overview
Description
Epervudine, also known as 5-isopropyl-2’-deoxyuridine, is an antiviral compound . It is used as an antiviral agent and has shown effects on herpes viruses (HSV-1 and HSV-2) based on the sensitivity of virus DNA to nucleases due to this compound incorporation into the virus DNA, resulting in a change in DNA conformation .
Molecular Structure Analysis
This compound has a molecular formula of C12H18N2O5 . It has an average mass of 270.282 Da and a monoisotopic mass of 270.121582 Da . It has 3 defined stereocenters .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has 7 hydrogen bond acceptors and 3 hydrogen bond donors . It has 3 freely rotating bonds . Its polar surface area is 99 Å2 . It has a molar refractivity of 65.0±0.3 cm3 . Its polarizability is 25.8±0.5 10-24 cm3 . Its surface tension is 57.0±3.0 dyne/cm . Its molar volume is 198.9±3.0 cm3 .Scientific Research Applications
Pharmacokinetic Studies
Epervudine, an active substance in Hevizos ointment, has been studied for its pharmacokinetic properties in rats. These studies reveal significant insights into the absorption, distribution, and elimination of this compound in various administration forms including intravenous, oral, and dermal applications. The research demonstrates that this compound has a good bioavailability of 90% when administered orally and does not absorb significantly through dermal application. These findings are crucial for understanding the pharmacokinetics of this compound and its potential therapeutic applications (Dereszlay, Mészáros, Csárdi, Pátfalusi, & Vereczkey, 1993).
Analytical and Stability Studies
Significant work has been conducted in the analytical and stability studies during the formulation development of Hevizos ointment, which contains this compound. These studies involve the development of test analytical methods for both the raw material of this compound and the ointment itself, ensuring that the compound remains stable and effective in its intended form. The stability testing was essential to establish suitable packaging, storage conditions, and the expiration time of the ointment (Kiss & Kovácsné, 1993).
Pharmacokinetic Studies of Labeled this compound
Further studies have been conducted on 14C-labeled this compound in rats, exploring the characteristics of its absorption, distribution, and elimination. These studies provide a deeper understanding of how this compound behaves in the body, which is critical for the development of more effective and safer application methods (Dereszlay & Vereczkey, 1993).
Mechanism of Action
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUXVYXSRZACJ-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208877 | |
Record name | Epervudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60136-25-6 | |
Record name | 5-Isopropyl-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epervudine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epervudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPERVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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